(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of (4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Introduction of the 4-fluorobenzyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-fluorobenzyl group, typically using a palladium-catalyzed cross-coupling reaction.
Addition of the 3-chloro-4-methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the triazole ring acts as the nucleophile.
Chemical Reactions Analysis
(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in target organisms. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria or interfere with the replication of cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
1-benzyl-3-aryl-2-thiohydantoin derivatives: These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications.
1,2,4-triazole derivatives containing carboxamide fragments: These compounds are known for their antifungal and anti-oomycete activities and are used in the development of new fungicides.
4-methoxyphenylboronic acid: This compound is used in various organic reactions, including Suzuki-Miyaura cross-coupling reactions, and serves as a valuable building block in organic synthesis.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3/c1-11-17(18(24)26-10-12-3-5-13(20)6-4-12)21-22-23(11)14-7-8-16(25-2)15(19)9-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPIIWRETPLERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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